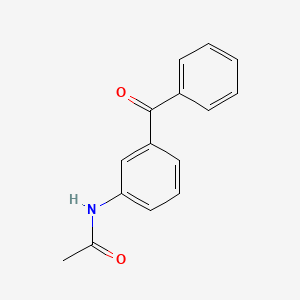
N-(3-benzoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Benzoylphenyl)acetamide is an organic compound with the molecular formula C15H13NO2. It is a derivative of acetamide, where the acetamide group is substituted with a 3-benzoylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(3-Benzoylphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-aminobenzophenone with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also be adjusted to improve the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Benzoylphenyl)acetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of dilute acids or bases, it can hydrolyze to form 3-aminobenzophenone and acetic acid.
Reduction: Reduction with lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: 3-Aminobenzophenone and acetic acid.
Reduction: 3-Benzoylaniline.
Substitution: Depends on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Benzoylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Material Science: It is explored for its potential use in the development of novel polymers and materials with specific properties.
Biological Studies: It serves as a model compound in studies investigating the behavior of amides in biological systems.
Mecanismo De Acción
The mechanism of action of N-(3-benzoylphenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide: A simpler compound with the formula CH3CONH2, used as a plasticizer and industrial solvent.
N,N-Dimethylacetamide: A derivative of acetamide with two methyl groups, widely used as a solvent in organic synthesis.
Uniqueness
N-(3-Benzoylphenyl)acetamide is unique due to the presence of the 3-benzoylphenyl group, which imparts distinct chemical and physical properties. This substitution enhances its potential for specific applications in medicinal chemistry and material science, distinguishing it from simpler acetamide derivatives .
Propiedades
Número CAS |
58202-86-1 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
N-(3-benzoylphenyl)acetamide |
InChI |
InChI=1S/C15H13NO2/c1-11(17)16-14-9-5-8-13(10-14)15(18)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,17) |
Clave InChI |
DTMSJCNZSIKNLF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)


![4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)


![3-Bromoimidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13946906.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13946920.png)
![2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)



